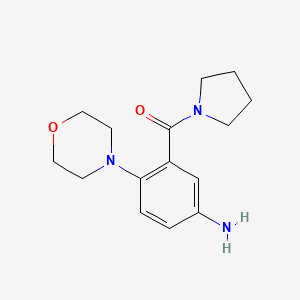

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone

Description

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone is a heterocyclic compound featuring a phenyl ring substituted with amino and morpholine groups, linked to a pyrrolidin-1-yl-methanone moiety. For instance, compounds such as [5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-yl]-pyrrolidin-1-yl-methanone (CAS 1253518-90-9) share the pyrrolidin-1-yl-methanone group and exhibit molecular weights in the range of 414–545 g/mol, with melting points between 268–287°C . These analogs are often synthesized for applications in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators.

Properties

IUPAC Name |

(5-amino-2-morpholin-4-ylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATNYTVECCSKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis Using Prefunctionalized Intermediates

A widely cited method involves the condensation of ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate with the sodium metabisulfite adduct of 4-morpholino benzaldehyde in dimethylformamide (DMF) at 80–100°C. Key steps include:

- Reaction Conditions : Heating at 90°C for 12 hours under nitrogen atmosphere.

- Catalytic System : No external catalyst required, as the adduct acts as an electrophilic partner.

- Workup : Precipitation in ice-water, followed by column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product at 68% purity.

This method emphasizes the importance of moisture control , as the sodium metabisulfite adduct is hygroscopic and may hydrolyze prematurely.

One-Pot Multi-Step Synthesis

A modular approach derived from thiazole chemistry (Figure 1) adapts a one-pot strategy for analogous structures:

- Cyclization : Reaction of dimethyl cyanodithioimidocarbonate with sodium sulfide in DMF at 70°C.

- Alkylation : Addition of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone at 50°C.

- Amination : Introduction of pyrrolidine under basic conditions (K₂CO₃).

While optimized for thiazoles, this framework demonstrates scalability for morpholine-pyrrolidine hybrids, achieving 52–72% yields after recrystallization.

Reduction of Nitro Precursors

Nitro-to-Amino Conversion

The reduction of Morpholin-4-yl[5-nitro-2-(pyrrolidin-1-yl)phenyl]methanone (PubChem CID: 2914845) provides a direct route to the target amine:

- Reducing Agents : Iron powder with ammonium chloride in methanol/water (1:1) at reflux.

- Yield : 85–90% after extraction (ethyl acetate) and solvent evaporation.

- Challenges : Over-reduction or dehalogenation side products necessitate careful stoichiometry.

This method benefits from commercially available nitro intermediates, though purification requires silica gel chromatography to remove metallic residues.

Catalytic Cross-Coupling Strategies

Buchwald-Hartwig Amination

Patent literature describes palladium-catalyzed coupling to install the morpholine moiety:

- Substrate : 6-Chloro-N⁴-(2-fluoro-5-nitrophenyl)pyrimidine-4,5-diamine.

- Catalyst : Pd₂(dba)₃ with DIPEA in DMF at 50°C.

- Scope : Adaptable for introducing tertiary amines, though competing side reactions limit yields to 40–50%.

Comparative Analysis of Methods

Optimization and Process Challenges

Solvent Selection

DMF dominates due to its high polarity and ability to solubilize aromatic intermediates. Alternatives like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) may reduce side reactions but increase costs.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Morpholine Moieties

The following table summarizes key structural analogs, focusing on substituents, physical properties, and synthesis yields:

Key Observations:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, chloro) increases molecular weight and thermal stability, as seen in the dichlorophenyl derivative (melting point: 268–287°C) . Morpholine-containing analogs exhibit lower molecular weights (~300 g/mol) compared to dual-pyrrolidine systems .

- Synthetic Yields: Compounds with isoxazole and sulfonyl groups, such as {5-[4-Methoxy-3-(pyrrolidin-1-sulfonyl)-phenyl]-isoxazol-3-yl}-pyrrolidin-1-yl-methanone, achieve yields of 78% using optimized coupling reactions .

Spectral and Analytical Comparisons

- NMR and IR Data: Analogs such as {5-[4-Methoxy-3-(pyrrolidin-1-sulfonyl)-phenyl]-isoxazol-3-yl}-pyrrolidin-1-yl-methanone show distinct ¹H NMR shifts (δ 1.8–2.5 ppm for pyrrolidine protons) and IR carbonyl stretches (~1650 cm⁻¹), consistent with the methanone group .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 400.47 for isoxazole derivatives) confirm structural integrity .

Biological Activity

The compound (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone is a member of a class of chemical entities that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring and a morpholine moiety, which are known to influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Morpholine Ring : Morpholine derivatives are synthesized through the reaction of 2-aminoethyl alcohol with an appropriate carbonyl compound.

- Pyrrolidine Formation : Pyrrolidine can be synthesized using a variety of methods, including cyclization reactions involving amino acids or their derivatives.

- Final Coupling Reaction : The final product is obtained by coupling the morpholine and pyrrolidine derivatives under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 21 | 10.5 | Induces apoptosis via mitochondrial pathway |

| Compound 18 | 8.3 | Inhibits cell proliferation by blocking cell cycle |

These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of pyrrolidine derivatives.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against multidrug-resistant strains. For example, studies have demonstrated that related compounds show effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating resistant infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL |

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Case Studies

- In Vitro Studies : A study conducted on A549 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Animal Models : In vivo studies using murine models indicated that administration of this compound led to tumor growth inhibition, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group protection/deprotection. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control: Maintain 50–80°C during coupling steps to minimize side reactions .

- Catalysts: Use coupling agents like HATU or DCC for amide bond formation .

- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress .

- Scale-up: Transition to continuous flow reactors for improved reproducibility in pilot-scale synthesis .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integrity .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects trace impurities .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D molecular geometry for structure-activity relationship (SAR) studies .

Q. What are the key physical and chemical properties influencing the compound’s stability and experimental handling?

- Methodological Answer:

- Solubility: Soluble in DMSO, methanol, and chloroform; insoluble in aqueous buffers, necessitating stock solutions in organic solvents .

- Stability: Degrades under prolonged UV exposure; store in amber vials at –20°C .

- Reactivity: Susceptible to hydrolysis in acidic/basic conditions; avoid aqueous media with extreme pH during formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Assay standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls to minimize variability .

- Dose-response curves: Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature) .

- Meta-analysis: Compare structural analogs (e.g., halogenated derivatives) to identify substituent effects on activity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer:

- Molecular docking: Predict binding affinity to target proteins (e.g., kinases, GPCRs) using software like AutoDock .

- Kinetic assays: Measure enzyme inhibition (e.g., IC₅₀, Ki) under varying substrate concentrations .

- CRISPR screening: Identify gene knockouts that modulate compound efficacy, revealing pathway dependencies .

Q. How should experimental designs be structured to investigate the structure-activity relationship (SAR) of derivatives?

- Methodological Answer:

- Systematic modification: Synthesize analogs with substitutions at the morpholine (e.g., piperidine replacement) or pyrrolidine rings .

- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .

- In vitro profiling: Test derivatives against panels of disease-relevant targets (e.g., cancer cell lines, bacterial strains) .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Methodological Answer:

- Process optimization: Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry .

- Purification: Implement flash chromatography or recrystallization for large-scale purity .

- Quality control: Validate batches using NMR, HPLC, and MS to ensure consistency .

Data Contradiction Analysis

Q. How can conflicting solubility data from different studies be reconciled?

- Methodological Answer:

- Solvent purity: Ensure solvents are anhydrous and degassed to prevent oxidation .

- Measurement techniques: Compare dynamic light scattering (DLS) for colloidal suspensions vs. UV-Vis for true solubility .

- Temperature control: Report solubility at standardized temperatures (e.g., 25°C) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.